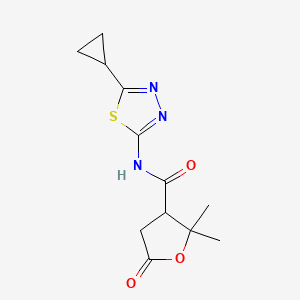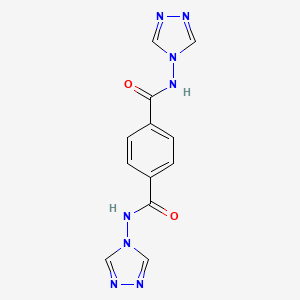![molecular formula C17H14N2O2 B11029164 4-amino-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11029164.png)
4-amino-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one is a complex organic compound with a fused ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines in the presence of a base catalyst like potassium hydroxide can yield multi-substituted dihydrofuro derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This might include continuous flow reactions and the use of automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4-amino-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Wirkmechanismus
The mechanism of action of 4-amino-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. This can lead to various biological effects, depending on the target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Amino-2-phenyl-6-thioxo-6,7-dihydrofuro[2,3-b]pyridin-5-carbonitril
- Dibenzo[f,h]furo[2,3-b]chinoxalin
Einzigartigkeit
4-Amino-2-phenyl-7,8-dihydrofuro[2,3-b]chinolin-5(6H)-on ist aufgrund seiner spezifischen kondensierten Ringstruktur einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleiht. Diese Einzigartigkeit macht es für bestimmte Anwendungen wertvoll, bei denen andere ähnliche Verbindungen möglicherweise nicht so effektiv sind.
Eigenschaften
Molekularformel |
C17H14N2O2 |
|---|---|
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
4-amino-2-phenyl-7,8-dihydro-6H-furo[2,3-b]quinolin-5-one |
InChI |
InChI=1S/C17H14N2O2/c18-16-11-9-14(10-5-2-1-3-6-10)21-17(11)19-12-7-4-8-13(20)15(12)16/h1-3,5-6,9H,4,7-8H2,(H2,18,19) |
InChI-Schlüssel |
DEOAKVZQINZUHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=O)C1)C(=C3C=C(OC3=N2)C4=CC=CC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11029086.png)
![N-(2,3-dichlorophenyl)-2-{2-[(3-methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B11029091.png)
![4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[1-(1-methyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]butanamide](/img/structure/B11029098.png)
![(1E)-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029099.png)

![(2S)-2-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]-2-phenylacetic acid](/img/structure/B11029120.png)
![(8-methoxy-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl 4-methylpiperazine-1-carbodithioate](/img/structure/B11029122.png)
![1'',3''-Dibenzyl-6',6',8'-trimethyl-5',6'-dihydrodispiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-imidazolidin]-2'-one](/img/structure/B11029137.png)

![N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11029142.png)
![Tetramethyl 6'-(3-cyclohexylpropanoyl)-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11029149.png)
![(1E)-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate](/img/structure/B11029150.png)

